(R)-methyl 2-(benzyloxy)propanoate
Overview
Description
®-methyl 2-(benzyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-methyl 2-(benzyloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-(benzyloxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of ®-methyl 2-(benzyloxy)propanoate often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(benzyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: ®-2-(benzyloxy)propanol.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
®-methyl 2-(benzyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-methyl 2-(benzyloxy)propanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyloxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-methyl 2-(benzyloxy)propanoate: The enantiomer of ®-methyl 2-(benzyloxy)propanoate, with similar chemical properties but different biological activities.
Methyl 2-(benzyloxy)acetate: A structurally related compound with a different substitution pattern on the propanoate backbone.
Ethyl 2-(benzyloxy)propanoate: An ester with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
®-methyl 2-(benzyloxy)propanoate is unique due to its specific chiral configuration, which can lead to different interactions in biological systems compared to its enantiomer or other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes .
Biological Activity
(R)-Methyl 2-(benzyloxy)propanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound is classified as a benzyloxy ester, characterized by the presence of a methyl ester group and a benzyloxy substituent on a propanoate backbone. Its molecular formula is , and it exhibits chirality, with the (R)-enantiomer being particularly significant in various applications due to its unique biological properties.
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. A study published in Tetrahedron Letters explored the synthesis of novel pyrazole derivatives from this compound, which were evaluated for their anti-inflammatory activity. The results suggested that modifications of this compound could lead to molecules with enhanced therapeutic effects against inflammation.
Enzyme Interaction
The compound has been investigated for its role as a substrate or inhibitor in enzyme-catalyzed reactions. The benzyloxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. This characteristic makes it valuable in studies related to metabolic pathways and enzyme kinetics .
Synthesis and Derivatives
This compound serves as a building block for synthesizing complex organic molecules. Its derivatives have been explored for various biological activities, including potential applications in drug development.
Synthesis Pathways
Several synthetic routes have been developed to produce this compound, often involving selective reactions that enhance its bioactive properties. These methods include:
- Oxidation : Leading to products like benzaldehyde or benzoic acid.
- Reduction : Resulting in derivatives such as (R)-2-(benzyloxy)propanol.
- Substitution : Creating various substituted benzyloxy derivatives depending on the nucleophile used .
Case Studies
-
Anti-inflammatory Activity :
- A study synthesized pyrazole derivatives from this compound and assessed their anti-inflammatory effects, indicating significant potential for therapeutic use against inflammatory conditions.
- Enzymatic Studies :
- Hypoglycemic Effects :
Summary of Biological Activities
Activity Type | Description |
---|---|
Anti-inflammatory | Exhibits potential to reduce inflammation through derivative synthesis. |
Enzyme Interaction | Acts as a substrate or inhibitor affecting metabolic pathways. |
Hypoglycemic Effects | Related compounds show promise in managing blood sugar levels in models. |
Properties
IUPAC Name |
methyl (2R)-2-phenylmethoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWVGDHZQNXOP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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